N'-[(4-bromobenzoyl)oxy]-4-pyridinecarboximidamide
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Overview
Description
4-bromobenzoic acid [[amino(pyridin-4-yl)methylidene]amino] ester is an organohalogen compound and a carbonyl compound.
Scientific Research Applications
Formation of N-Heterocyclic Complexes
The formation of N-heterocyclic complexes of rhodium and palladium from a pincer silver(I) carbene complex has been studied. This involves the reaction of ligands with Ag2O and subsequent reactions to yield palladium and rhodium carbene complexes, characterized by NMR spectroscopy and X-ray crystallography (Simons et al., 2003).
Synthesis of Heterocyclic Compounds
3-(4-Bromobenzoyl)prop-2-enoic acid has been used as a precursor in synthesizing important heterocyclic compounds such as 2-pyrimidine thione, pyrane, pyridine, and phthalazinone derivatives. These syntheses involve various treatments of 3-(4-bromobenzoyl)prop-2-enoic acid with different reagents (El-Hashash et al., 2012).
DNA Binding Studies
DNA binding studies have been performed with bis-2-(n-pyridyl)-1H-benzimidazoles isomers. These studies include isothermal fluorescence titration, circular dichroism, and thermal denaturation of DNA, alongside computational analyses to understand binding characteristics (Chaudhuri et al., 2007).
Development of N-Heterocyclic Carbene Ligands
A new class of N-heterocyclic carbene ligands derived from imidazo[1,5-a]pyridine-3-ylidenes has been developed. These ligands, due to their bicyclic geometry, influence the coordination sphere of a carbene bound metal and have been demonstrated in palladium-catalyzed Suzuki–Miyaura cross-coupling (Burstein et al., 2005).
Properties
CAS No. |
6234-63-5 |
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Molecular Formula |
C13H10BrN3O2 |
Molecular Weight |
320.14 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-bromobenzoate |
InChI |
InChI=1S/C13H10BrN3O2/c14-11-3-1-10(2-4-11)13(18)19-17-12(15)9-5-7-16-8-6-9/h1-8H,(H2,15,17) |
InChI Key |
PKILLTJAGYUDIJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O/N=C(/C2=CC=NC=C2)\N)Br |
SMILES |
C1=CC(=CC=C1C(=O)ON=C(C2=CC=NC=C2)N)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON=C(C2=CC=NC=C2)N)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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